Significantly Lower Melting Point vs. Unsubstituted Analog Enhances Processability and Formulation
The compound exhibits a melting point of 163 °C , which is substantially lower than that of the unsubstituted analog 4-(1H-pyrazol-1-yl)benzoic acid (CAS 16209-00-0), which melts at approximately 269-272 °C . This reduction of >100 °C is attributed to the presence of the 3,5-dimethyl groups, which disrupt intermolecular hydrogen bonding and π-π stacking in the solid state . The lower melting point improves handling during synthetic steps, facilitates solvent-based purification, and can be advantageous in formulations requiring lower thermal processing temperatures.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 163 °C |
| Comparator Or Baseline | 4-(1H-pyrazol-1-yl)benzoic acid: 269-272 °C |
| Quantified Difference | ~106-109 °C lower for the target compound |
| Conditions | Differential scanning calorimetry or capillary melting point apparatus (vendor-reported values) |
Why This Matters
A lower melting point directly translates to easier handling, broader solvent compatibility for recrystallization, and reduced energy requirements in industrial-scale processes, making this compound more practical for large-scale synthesis or formulation development.
